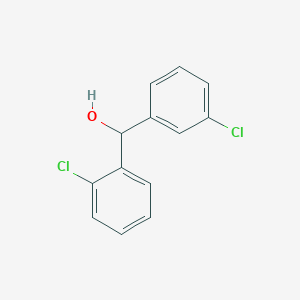

(2-Chlorophenyl)(3-chlorophenyl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-(3-chlorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8,13,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOCLXGPKHQPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 Chlorophenyl 3 Chlorophenyl Methanol

Established Synthetic Strategies

Traditional methods for synthesizing diaryl methanols like (2-Chlorophenyl)(3-chlorophenyl)methanol are well-documented in organic chemistry and rely on robust and versatile reactions.

Grignard Reaction Approaches Utilizing Halogenated Aryl Precursors

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a principal method for synthesizing unsymmetrical diaryl methanols. mnstate.edumiracosta.edu This approach offers two main pathways to this compound:

Pathway A: The reaction of 3-chlorophenylmagnesium bromide with 2-chlorobenzaldehyde.

Pathway B: The reaction of 2-chlorophenylmagnesium bromide with 3-chlorobenzaldehyde (B42229).

In both scenarios, the Grignard reagent is prepared by reacting the corresponding chloro-substituted bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether. miracosta.edu The resulting organomagnesium compound then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the substituted benzaldehyde. mnstate.edu The reaction mixture is subsequently treated with an acidic aqueous workup to protonate the intermediate alkoxide, yielding the final diaryl methanol (B129727) product. miracosta.edu It's crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly basic and will react with water. miracosta.edu

A potential side product in Grignard reactions is the formation of a biphenyl (B1667301) compound through a coupling reaction between the Grignard reagent and unreacted aryl halide. libretexts.org

| Pathway | Grignard Reagent | Aldehyde | Typical Solvent | Workup |

|---|---|---|---|---|

| A | 3-Chlorophenylmagnesium bromide | 2-Chlorobenzaldehyde | Anhydrous Diethyl Ether or THF | Aqueous Acid (e.g., H2SO4 or HCl) |

| B | 2-Chlorophenylmagnesium bromide | 3-Chlorobenzaldehyde | Anhydrous Diethyl Ether or THF | Aqueous Acid (e.g., H2SO4 or HCl) |

Reductive Synthesis from Corresponding Benzophenone (B1666685) Analogues

An alternative and widely used strategy is the reduction of the corresponding ketone, 2,3'-dichlorobenzophenone. rsc.org This method involves the conversion of the carbonyl group to a hydroxyl group.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used to reduce ketones to secondary alcohols. zenodo.orgumass.edu The reaction is typically carried out in a protic solvent like methanol or ethanol. zenodo.orgyoutube.com NaBH₄ serves as a source of hydride ions (H⁻), which attack the carbonyl carbon. umass.edu An excess of the reducing agent is often used to ensure the complete reduction of the ketone. zenodo.org The reaction is generally followed by a quenching step, often with water or a dilute acid, to neutralize any remaining reagent and protonate the resulting alkoxide. umass.eduyoutube.com

| Reducing Agent | Typical Solvent | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes and ketones. umass.edu Can be used in protic solvents. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, THF | Powerful reducing agent, less selective than NaBH₄. umass.edu Reacts violently with water. umass.edu |

Dissolving metal reductions provide another avenue for converting diaryl ketones to their corresponding alcohols. numberanalytics.com This class of reactions involves the transfer of electrons from a metal to the substrate. numberanalytics.com For the reduction of a benzophenone, a common system involves using zinc dust in the presence of an acid, such as acetic acid. Other metals like lithium, sodium, or magnesium can also be employed. organicchemistrydata.org The mechanism involves the transfer of electrons from the metal to the ketone, forming a radical anion intermediate which is then protonated by the acid. numberanalytics.com This process is repeated to yield the final alcohol.

Condensation Reactions for Diaryl Alcohol Formation

While less common for the direct synthesis of this compound, condensation reactions represent a fundamental approach to forming larger molecules. In a broader sense, the Grignard reaction itself can be viewed as a type of condensation. Other related methods, such as the Friedel-Crafts acylation to produce the 2,3'-dichlorobenzophenone precursor, followed by reduction, are a two-step condensation-reduction sequence. Direct condensation of chlorobenzene (B131634) with 3-chlorobenzaldehyde under specific catalytic conditions could be envisioned but is not a standard laboratory method for this particular transformation.

Modern Catalytic Methods in the Synthesis of Diaryl Methanols

Modern synthetic chemistry has seen a shift towards catalytic methods, which offer advantages in efficiency, selectivity, and sustainability. For the synthesis of diaryl methanols, catalytic strategies often focus on asymmetric synthesis to produce enantiomerically enriched products. rsc.orgnih.gov

Two primary catalytic strategies have emerged for the asymmetric synthesis of diaryl methanols:

Catalytic enantioselective addition of aryl nucleophiles to aromatic aldehydes. rsc.org This involves the use of chiral catalysts to control the stereochemistry of the addition of an organometallic reagent (like an organozinc compound) to an aldehyde. nih.govsioc-journal.cn For instance, diarylzinc reagents can add to aromatic aldehydes in the presence of a chiral catalyst to yield chiral diaryl methanols with high enantiomeric excess. nih.govscispace.com

Catalytic enantioselective reduction of diaryl ketones. rsc.org This approach uses a chiral catalyst to guide the hydrogenation or transfer hydrogenation of a prochiral diaryl ketone, leading to a specific enantiomer of the alcohol. Ruthenium complexes containing chiral ligands like BINAP have proven effective for the asymmetric hydrogenation of substituted benzophenones. acs.org

These modern methods provide powerful tools for accessing specific stereoisomers of chiral diaryl methanols, which are important intermediates in the synthesis of pharmaceuticals. rsc.org

Transition Metal-Catalyzed Coupling Reactions

The construction of the core C-C bond in this compound is frequently achieved through the coupling of two different chlorophenyl precursors. A foundational method for this transformation is the Grignard reaction. This involves the preparation of a Grignard reagent from one of the isomeric chlorobromobenzenes, which then acts as a nucleophile, attacking the carbonyl carbon of the corresponding chlorobenzaldehyde. For instance, 2-chlorophenylmagnesium bromide can be synthesized by reacting 1-bromo-2-chlorobenzene (B145985) with magnesium turnings in an anhydrous solvent like diethyl ether. googleapis.com This organometallic reagent is then added to a solution of 3-chlorobenzaldehyde to form the desired diarylmethanol after an acidic workup to neutralize the magnesium alkoxide intermediate. googleapis.com

While effective, traditional Grignard syntheses can be complicated by side reactions. Modern approaches often employ transition metal catalysis to improve efficiency and selectivity. One advanced strategy involves the transmetallation of aryl boronic acid derivatives with dialkylzinc reagents to generate salt-free arylzinc reagents. nih.gov This method avoids the presence of Lewis acidic salt byproducts like magnesium halides, which can promote undesired background reactions. nih.gov The resulting arylzinc species can then participate in catalyzed additions to aldehydes. Furthermore, transition metals like ruthenium can be used to facilitate Grignard-type reactions where alcohols serve as carbonyl surrogates through a dehydrogenation-addition sequence, offering a novel pathway from more abundant starting materials. nih.gov

Enantioselective Synthesis via Chiral Catalysis

Producing enantiomerically pure diarylmethanols is crucial when these compounds are intended as intermediates for chiral drugs. Two primary strategies dominate the field of asymmetric synthesis for these molecules: the catalytic asymmetric hydrogenation of a prochiral diaryl ketone and the asymmetric addition of an organometallic reagent to an aldehyde.

The asymmetric hydrogenation route requires the synthesis of the precursor ketone, (2-chlorophenyl)(3-chlorophenyl)methanone. This ketone can then be reduced to the chiral alcohol using a chiral catalyst system. For example, RuPHOX-Ru catalyzed asymmetric hydrogenation has proven effective for converting various diaryl ketones into their corresponding chiral diaryl methanols, often achieving high yields (up to 99%) and excellent enantiomeric excess (up to 99% ee). researchgate.net This method can be performed on a gram scale with low catalyst loading, highlighting its practical utility. researchgate.net

| Catalyst/Ligand Type | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| RuPHOX-Ru Complex | Asymmetric Hydrogenation of Ketone | Up to 99% | researchgate.net |

| Chiral Phosphoramide Ligands | Asymmetric Arylzinc Addition to Aldehyde | Up to 94% | sioc-journal.cn |

| Enantioenriched Amino Alcohols with TEEDA | Asymmetric Arylzinc Addition to Aldehyde | >90% | nih.govnih.gov |

| Chiral N-sulfinyl Anthranilic Acid (CSAA) Ligands with Palladium(II) | Asymmetric C-H Alkynylation | High | acs.org |

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency, yield, and selectivity of the synthesis of this compound are highly dependent on the careful control of reaction parameters. Optimization focuses on several key areas, including the choice of solvent, temperature regulation, and the precise stoichiometry of reagents.

Solvent Systems and Temperature Control

For moisture-sensitive reactions like the Grignard synthesis, the choice of an appropriate solvent is critical. Anhydrous polar aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), are standard choices as they effectively solvate the magnesium center of the Grignard reagent without decomposing it. googleapis.com

Temperature control is paramount for minimizing side reactions and enhancing selectivity. In Grignard additions, low temperatures are often necessary to control the reactivity of the organometallic reagent and prevent undesired secondary reactions, such as the addition of a second Grignard molecule to the intermediate ketone. dtu.dk For example, kinetic studies on related systems have shown that maintaining temperatures as low as -40 °C is necessary to favor the desired mono-addition product. dtu.dk After the addition is complete, reactions are often cooled further (e.g., to 0 °C) before quenching with an aqueous acid solution to manage the exothermic neutralization process. googleapis.com Similarly, in catalytic enantioselective reactions, precise temperature control is essential for achieving high levels of stereoselectivity, as the energy difference between the diastereomeric transition states is often small.

Reagent Stoichiometry and Reaction Efficiency

The molar ratio of reactants significantly influences the outcome of the synthesis. In reactions like the Grignard addition, it is common practice to use a slight excess of the Grignard reagent to ensure the complete consumption of the limiting aldehyde substrate. numberanalytics.com This strategy helps to maximize the yield of the desired product.

In catalytic processes, the efficiency is also governed by catalyst loading and substrate concentration. High turnover numbers are desirable, and optimization aims to reduce the amount of expensive catalyst required. For instance, Ru-catalyzed asymmetric hydrogenations can be performed with a substrate-to-catalyst ratio of 2000:1 on a gram scale. researchgate.net Furthermore, reaction kinetics can be influenced by reagent concentration. In some cases, diluting the reaction mixture can suppress unwanted side reactions. For example, in a ruthenium-catalyzed Grignard-type reaction using alcohols, dilution was found to significantly reduce the formation of byproducts from Wolff-Kishner reduction and hydrogen-borrowing hydrazination without impeding the desired transformation. nih.gov

| Parameter | Objective | Typical Condition/Strategy | Reference |

|---|---|---|---|

| Solvent | Ensure reagent stability and solubility | Anhydrous diethyl ether or THF | googleapis.com |

| Temperature | Minimize side reactions, improve selectivity | Low temperatures (e.g., 0 °C to -40 °C) | dtu.dk |

| Reagent Stoichiometry | Ensure complete conversion of limiting reagent | Slight excess of nucleophile (e.g., Grignard reagent) | numberanalytics.com |

| Catalyst Loading | Maximize efficiency and reduce cost | Low mol % (e.g., 0.05 mol % for gram-scale) | researchgate.net |

| Concentration | Suppress side reactions | Dilution of reaction mixture | nih.gov |

Synthesis of Structural Analogues and Derivatives of this compound

The synthetic methodologies used for preparing this compound are versatile and can be adapted to create a wide array of structural analogues and derivatives. By varying the starting aryl halides and aldehydes, diarylmethanols with different substitution patterns or entirely different aromatic systems can be accessed.

For example, the Grignard-based approach has been used to synthesize a variety of related triarylmethanols, demonstrating the broad scope of this method. Analogues such as (2-Chlorophenyl)(2-thienyl)phenyl methanol and Diphenyl(2-trifluoromethylphenyl)methanol have been prepared by reacting the appropriate Grignard reagent with a substituted benzophenone or heteroaromatic ketone. googleapis.com This highlights the ability to incorporate different aromatic and heteroaromatic rings as well as various functional groups like trifluoromethyl.

Biocatalytic methods have also been employed to produce enantiopure analogues. The asymmetric reduction of (4-chlorophenyl)(phenyl)methanone using Lactobacillus paracasei has been optimized to produce (S)-(4-chlorophenyl)(phenyl)methanol , a precursor for the drug L-cloperastine, in high yield and with excellent enantiomeric excess (>99% ee). researchgate.net This demonstrates the synthesis of an isomer where the chlorine atom is moved from the ortho or meta position to the para position.

Furthermore, the core chlorophenyl building blocks are used in the synthesis of more complex molecular architectures. For instance, 3-chlorobenzoic acid is a starting material for the synthesis of trazodone (B27368) analogues, which are complex molecules containing a 3-chlorophenyl piperazinylhexyl moiety. nih.gov Similarly, ortho- and meta-chlorobenzoic acids are precursors in the multi-step synthesis of various 2,3-benzodiazepine analogues. acs.org These examples show that the fundamental synthetic routes can be integrated into longer sequences to build diverse and complex chemical entities based on the chlorophenyl-substituted framework.

Chemical Reactivity and Mechanistic Studies of 2 Chlorophenyl 3 Chlorophenyl Methanol

Oxidation Reactions and Product Formation

The oxidation of (2-Chlorophenyl)(3-chlorophenyl)methanol is expected to convert the secondary alcohol into the corresponding ketone, (2-Chlorophenyl)(3-chlorophenyl)methanone. The presence of chlorine atoms on the phenyl rings can affect the rate of oxidation but generally does not interfere with the transformation of the alcohol functional group.

The primary product of the selective oxidation of this compound is the corresponding ketone. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) can be employed for this transformation. Due to the secondary nature of the alcohol, the formation of an aldehyde derivative is not possible without cleavage of a carbon-carbon bond, which would require much harsher reaction conditions. The focus of selective oxidation is therefore on the efficient conversion to the ketone while avoiding side reactions.

Hypothetical Data for Selective Oxidation:

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Ketone (%) |

| PCC | Dichloromethane | 25 | 2 | ~90 |

| Jones Reagent | Acetone | 0-25 | 1 | ~85 |

| MnO₂ | Chloroform | 60 | 24 | ~75 |

This table is illustrative and based on typical conditions for the oxidation of secondary alcohols.

Catalytic oxidation systems offer a milder and more environmentally friendly alternative to stoichiometric oxidizing agents. Systems employing transition metal catalysts, such as palladium or ruthenium, with a suitable co-oxidant (e.g., molecular oxygen or hydrogen peroxide) are commonly used for the oxidation of alcohols. For this compound, a palladium-based catalyst could be effective. The electronic properties of the substituted phenyl rings can influence the interaction with the catalyst surface, thereby affecting the reaction kinetics.

Reduction Pathways and Hydrogenation Studies

The reduction of this compound can proceed via two main pathways: reduction of the alcohol to the corresponding hydrocarbon or hydrogenolysis of the carbon-chlorine bonds.

Reduction of the secondary alcohol functional group in this compound would yield (2-Chlorophenyl)(3-chlorophenyl)methane. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. Catalytic hydrogenation, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, is a common method for such transformations.

Hypothetical Data for Reduction to Hydrocarbon:

| Reducing Agent/Catalyst | Solvent | Pressure (atm H₂) | Temperature (°C) | Product |

| LiAlH₄ | THF | N/A | 65 | (2-Chlorophenyl)(3-chlorophenyl)methane |

| 10% Pd/C | Ethanol | 1-3 | 25 | (2-Chlorophenyl)(3-chlorophenyl)methane |

| Raney Nickel | Methanol (B129727) | 3 | 25 | (2-Chlorophenyl)(3-chlorophenyl)methane |

This table is illustrative and based on general conditions for the reduction of benzylic alcohols.

Under more forcing hydrogenation conditions (higher pressure and temperature), it is also possible to achieve hydrodechlorination, leading to the formation of diphenylmethane.

Investigations into Rearrangement Reactions (e.g., Schmidt-type Transformations)

There is a lack of specific literature on rearrangement reactions, such as the Schmidt reaction, being performed on this compound. In general, rearrangement reactions like the Baeyer-Villiger oxidation involve the conversion of a ketone to an ester. Therefore, the corresponding ketone, (2-Chlorophenyl)(3-chlorophenyl)methanone, would be the substrate for such a reaction, not the alcohol itself. The Baeyer-Villiger oxidation of this ketone would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent aryl groups. The migratory aptitude of the substituted phenyl groups would determine the final product.

Acid-Base Reactivity and Proton Transfer Phenomena

The acid-base character of this compound is centered on the hydroxyl (-OH) group, which can act as both a weak acid (proton donor) and a weak base (proton acceptor).

The acidity of the hydroxyl proton is influenced by the electron-withdrawing inductive effect of the two chlorine atoms. These electronegative substituents pull electron density away from the phenyl rings and, subsequently, from the benzylic carbon and the attached hydroxyl group. This polarization of the O-H bond facilitates the departure of a proton (H⁺), making this compound likely more acidic than the unsubstituted diphenylmethanol (B121723). The stability of the resulting alkoxide ion is enhanced by the delocalization of the negative charge over the aromatic rings, a resonance effect that is further modulated by the inductive pull of the chlorine atoms.

As a weak base, the oxygen atom of the hydroxyl group possesses lone pairs of electrons that can accept a proton from a strong acid. This protonation event forms an oxonium ion, which is a key intermediate in acid-catalyzed reactions such as dehydration to form an ether or a carbocation that can lead to substitution or elimination products. The basicity of the hydroxyl group in this compound is expected to be lower than that of diphenylmethanol due to the electron-withdrawing nature of the chlorine substituents, which reduces the electron density on the oxygen atom.

Proton transfer is a fundamental step in many reactions involving this alcohol. In the presence of a base, a proton is abstracted from the hydroxyl group, while in the presence of an acid, a proton is transferred to the hydroxyl group. The kinetics of these proton transfer steps can be rapid and are often solvent-dependent. In protic solvents, proton exchange with the solvent can be a facile process.

To illustrate the effect of substituents on acidity, the following table provides hypothetical pKa values for a series of related alcohols.

| Compound | Hypothetical pKa |

| Diphenylmethanol | 16.5 |

| (4-Chlorophenyl)(phenyl)methanol | 16.0 |

| This compound | 15.5 |

Note: The pKa values in this table are hypothetical and for illustrative purposes only, demonstrating the expected trend of increasing acidity with the addition of electron-withdrawing groups.

Reaction Mechanism Elucidation Through Kinetic Studies

Kinetic studies are crucial for elucidating the detailed mechanisms of reactions involving this compound. By measuring reaction rates under various conditions (e.g., varying reactant concentrations, temperature, and solvent), one can determine the rate law, activation parameters (activation energy, enthalpy, and entropy of activation), and the influence of catalysts. This information provides insights into the molecularity of the reaction and the structure of the transition state.

For instance, in an acid-catalyzed esterification reaction with a carboxylic acid, kinetic studies could help distinguish between different possible mechanisms, such as an A-1 or A-2 type mechanism. A plausible reaction to study kinetically would be the oxidation of this compound to the corresponding benzophenone (B1666685) derivative. A study on the oxidation of diphenylmethanol by bromamine-T in aqueous acetic acid revealed that the reaction is catalyzed by mineral acids and follows a specific rate law. rsc.org A similar approach could be applied to this compound.

A hypothetical kinetic study of the oxidation of this compound by an oxidizing agent (Ox) could be designed as follows:

The reaction would be: (2-ClC₆H₄)(3-ClC₆H₄)CHOH + Ox → (2-ClC₆H₄)(3-ClC₆H₄)C=O + Reduced Ox

By systematically varying the initial concentrations of the alcohol, the oxidant, and any catalyst (e.g., H⁺), one could determine the rate law of the form: Rate = k[(2-ClC₆H₄)(3-ClC₆H₄)CHOH]ˣ[Ox]ʸ[H⁺]ᶻ

The reaction orders (x, y, and z) would provide critical information about the composition of the rate-determining step. For example, if the reaction is found to be first order in both the alcohol and the oxidant, it would suggest a bimolecular transition state.

The effect of temperature on the rate constant (k) would allow for the calculation of the activation energy (Ea) from the Arrhenius equation (k = Ae^(-Ea/RT)). This, along with the determination of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, would provide a more complete picture of the energy profile of the reaction and the degree of order in the transition state.

A representative data table from a hypothetical kinetic experiment is presented below to illustrate how the initial rates would be measured.

| Experiment | [(2-ClPh)(3-ClPh)CHOH] (mol/L) | [Ox] (mol/L) | [H⁺] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 0.05 | 2.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 0.05 | 5.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 0.05 | 5.0 x 10⁻⁵ |

| 4 | 0.10 | 0.10 | 0.10 | 1.0 x 10⁻⁴ |

Note: This data is hypothetical and for illustrative purposes. Analysis of this data would suggest a rate law of Rate = k[(2-ClPh)(3-ClPh)CHOH]¹[Ox]¹[H⁺]².

By combining the results of such kinetic studies with product analysis and the detection of any reaction intermediates, a detailed reaction mechanism for the reactions of this compound can be proposed and validated.

Advanced Spectroscopic Characterization Techniques for 2 Chlorophenyl 3 Chlorophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For (2-Chlorophenyl)(3-chlorophenyl)methanol, a combination of one-dimensional and two-dimensional NMR experiments would provide a comprehensive understanding of its atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of this compound, distinct signals, or resonances, would be expected for each chemically non-equivalent proton. The spectrum would likely be complex due to the presence of two substituted phenyl rings.

Aromatic Protons: The eight protons on the two phenyl rings would appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the different substitution patterns (ortho-chloro and meta-chloro), the signals for each ring would be distinct and would exhibit complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons.

Methine Proton: The single proton attached to the carbon bearing the hydroxyl group and the two phenyl rings (the benzylic proton) would likely appear as a singlet or a narrowly split multiplet in the region of 5.5 to 6.5 ppm.

Hydroxyl Proton: The hydroxyl (-OH) proton would give rise to a broad or sharp singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature. Its position could range from 1.5 to 5.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Methine-H | 5.5 - 6.5 | Singlet/Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, a total of 13 distinct signals would be expected, corresponding to the 13 carbon atoms in the molecule.

Aromatic Carbons: The twelve carbons of the two phenyl rings would resonate in the downfield region of the spectrum, typically between 120 and 150 ppm. The carbons directly attached to the chlorine atoms would show distinct chemical shifts compared to the other aromatic carbons.

Methine Carbon: The benzylic carbon atom, bonded to the two rings and the hydroxyl group, would be expected to appear in the range of 70 to 85 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 125 - 130 |

| Aromatic Quaternary C | 140 - 145 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within each phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the direct assignment of protonated carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A broad and strong absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.

C-H Stretch (Aromatic): Sharp absorption bands above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the aromatic rings.

C-H Stretch (Aliphatic): A weaker absorption band around 2900 cm⁻¹ would be attributable to the C-H stretch of the methine group.

C=C Stretch (Aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region would be characteristic of the carbon-carbon double bond stretching within the phenyl rings.

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region would be due to the stretching vibration of the carbon-oxygen single bond of the alcohol.

C-Cl Stretch: The carbon-chlorine stretching vibrations would appear as strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | > 3000 | Sharp, Medium |

| Aliphatic C-H Stretch | ~2900 | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch | 1000 - 1200 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C-O give strong signals in IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

Aromatic Ring Vibrations: The symmetric stretching vibrations of the phenyl rings would be expected to produce strong and sharp bands in the Raman spectrum, particularly the "ring breathing" mode around 1000 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibrations would also be observable in the Raman spectrum.

The combination of these advanced spectroscopic techniques would be essential for the definitive structural confirmation and detailed characterization of this compound. Experimental determination of these spectra by researchers in the field would be a valuable contribution to the chemical literature.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ions.

In a GC-MS analysis, this compound is expected to be amenable to gas chromatography due to its volatility, likely with an appropriate derivatization or at high temperatures. The electron ionization (EI) mass spectrum would provide characteristic fragmentation patterns. The molecular ion peak [M]•+ would be observed, with its intensity depending on its stability. A key feature would be the isotopic cluster pattern for the two chlorine atoms, with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms.

The primary fragmentation pathway for benzhydrols involves the cleavage of the C-C bond adjacent to the oxygen atom, leading to the formation of a stable benzhydryl cation. For this compound, this would result in characteristic fragment ions. The loss of a hydrogen atom to form the [M-H]+ ion is also a common feature in the mass spectra of alcohols.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₃H₉Cl₂O]•+ | 250/252/254 | Molecular Ion ([M]•+) |

| [C₁₃H₈Cl₂O]+ | 249/251/253 | Loss of a hydrogen atom ([M-H]+) |

| [C₁₃H₉Cl₂]+ | 233/235/237 | Loss of the hydroxyl radical ([M-OH]+) |

| [C₆H₄Cl]+ | 111/113 | Chlorophenyl cation |

| [C₇H₅O]+ | 105 | Benzoyl cation (from rearrangement) |

| [C₇H₇]+ | 91 | Tropylium ion |

Note: The m/z values are presented as the major isotopes, with the isotopic distribution due to chlorine being a key identifier.

High-Resolution Mass Spectrometry would be instrumental in unequivocally determining the elemental composition of this compound. HRMS can measure the mass of an ion with very high accuracy, allowing for the calculation of the precise elemental formula. This technique would readily distinguish the target compound from other isomers or compounds with the same nominal mass. For the molecular ion of this compound (C₁₃H₁₀Cl₂O), the exact mass would be a definitive characteristic.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules and can be coupled with liquid chromatography (LC). For this compound, ESI-MS would likely show the protonated molecule [M+H]+ in the positive ion mode. Adducts with sodium [M+Na]+ or potassium [M+K]+ are also commonly observed. The gentle nature of ESI typically results in minimal fragmentation, making it ideal for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) of the protonated molecule could be employed to induce fragmentation and obtain structural information similar to that from GC-MS.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions from the two chlorophenyl rings. The presence of chlorine substituents on the aromatic rings is likely to cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzhydrol. Aromatic compounds typically exhibit two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid).

Based on data for related chlorinated aromatic alcohols, the following absorption characteristics can be predicted.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Transition |

|---|---|---|

| Methanol (B129727)/Ethanol | ~220-230 | π → π* (E-band) |

Note: The exact λmax and molar absorptivity would be influenced by the solvent polarity.

X-ray Crystallography for Absolute Structure and Conformational Analysis

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Expected Value/Range |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| C-C (aromatic) bond length | ~1.37-1.40 Å |

| C-Cl bond length | ~1.73-1.75 Å |

| C-O bond length | ~1.42-1.44 Å |

| C-C-C (benzhydryl) bond angle | ~110-115° |

Computational and Theoretical Investigations of 2 Chlorophenyl 3 Chlorophenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. Density Functional Theory ("DFT") is a prominent method used for these investigations due to its favorable balance of computational cost and accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations for (2-Chlorophenyl)(3-chlorophenyl)methanol are typically initiated by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). This optimization is often performed using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Theoretical calculations provide optimized geometric parameters that are often in close agreement with experimental data from techniques like X-ray crystallography. For instance, in a study of a related (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, DFT calculations at the B3LYP/6–311++G(2d,2p) level were used to determine the molecular geometry in the ground state researchgate.net. Similar studies on 4H-benzo[h]chromene derivatives also show that optimized bond lengths and angles calculated via DFT differ only slightly from experimental X-ray values, with the differences attributed to the fact that theoretical calculations are for an isolated molecule in the gas phase, while experimental results are for the solid state ekb.eg.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at B3LYP Level) Note: These are typical, representative values for similar structures as direct experimental or computational data for this specific molecule is not readily available in the cited literature.

| Parameter | Value |

|---|---|

| C(aryl)-Cl Bond Length | ~1.75 Å |

| C(methanolic)-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.97 Å |

| C(methanolic)-C(aryl) Bond Length | ~1.52 Å |

| C-O-H Bond Angle | ~109° |

| C(aryl)-C(methanolic)-C(aryl) Bond Angle | ~112° |

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For molecules containing heavier atoms like chlorine, the selection of an appropriate basis set is crucial.

Pople-style basis sets, such as the 6-311++G(d,p) , are widely used. This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on both heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. Diffuse functions are important for accurately describing anions and weak non-covalent interactions, while polarization functions allow for more flexibility in the shape of the orbitals, which is essential for describing chemical bonds accurately ekb.eg.

Correlation-consistent basis sets developed by Dunning, such as aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta), offer another route to high accuracy. These sets are designed to systematically converge towards the complete basis set limit. While computationally more demanding, they are often used for benchmark-quality calculations.

The choice of basis set impacts the calculated geometric parameters and energies. Larger basis sets generally provide more accurate results, but at a higher computational cost. For chlorinated aromatic compounds, a basis set like 6-311++G(d,p) is often sufficient to achieve reliable results for geometry and electronic properties als-journal.comijcce.ac.ir. Studies on chlorine oxides have shown that while expanding the basis set does not always improve results at the DFT level due to error compensation, it is critical for high-accuracy methods like CCSD(T) researchgate.net. The key is to choose a basis set that provides a good balance between accuracy and computational efficiency for the property of interest nih.gov.

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, DFT calculations provide a wealth of information about the electronic structure, which can be used to predict the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile) als-journal.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and easily polarizable researchgate.netdergipark.org.tr.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the oxygen atom of the hydroxyl group. The LUMO, on the other hand, is likely distributed over the aromatic rings, particularly the carbon atoms attached to the electronegative chlorine atoms. The precise energies and distributions are determined by DFT calculations. In similar molecules, the HOMO-LUMO gap is a crucial indicator of charge transfer possibilities within the molecule researchgate.net.

Table 2: Representative FMO Energetics for this compound (Calculated at B3LYP/6-311++G(d,p) Level) Note: These values are illustrative and based on typical results for structurally related aromatic alcohols.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -1.5 eV |

| Energy Gap (ΔE) | 5.0 eV |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap dergipark.org.tr.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is plotted onto the molecule's electron density surface, with colors indicating different potential values.

Typically, red regions correspond to negative electrostatic potential and are indicative of sites susceptible to electrophilic attack. These are areas with high electron density, such as lone pairs on oxygen or nitrogen atoms. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote areas of neutral or intermediate potential researchgate.net.

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the hydroxyl group due to its lone pairs, and to a lesser extent, around the chlorine atoms. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Located on the hydrogen atom of the hydroxyl group, making it the most likely site for deprotonation or hydrogen bonding. The hydrogen atoms on the aromatic rings also exhibit a slight positive potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species researchgate.net.

While MEP maps provide a qualitative picture of reactivity, Fukui functions offer a more quantitative, atom-specific analysis based on DFT. The Fukui function, f(r), describes the change in electron density at a specific point when the total number of electrons in the molecule changes wikipedia.org. It helps to identify which atoms within a molecule are most susceptible to different types of chemical attack.

There are three main types of condensed Fukui functions (condensed to individual atoms):

f+ : For nucleophilic attack (electron acceptance). A high value indicates the atom is a good electrophile.

f- : For electrophilic attack (electron donation). A high value indicates the atom is a good nucleophile.

f0 : For radical attack.

These functions are calculated from the electron populations of the molecule in its neutral (N), anionic (N+1), and cationic (N-1) states. The atom with the highest f+ value is the most likely site for a nucleophile to attack, while the atom with the highest f- value is the most susceptible to attack by an electrophile scm.comresearchgate.net.

For this compound, Fukui function analysis would likely identify:

The oxygen atom as a primary site for electrophilic attack (high f-).

The carbinol carbon and aromatic carbons bonded to chlorine as potential sites for nucleophilic attack (high f+).

This detailed analysis allows for a precise prediction of local reactivity, complementing the insights gained from FMO and MEP analyses wikipedia.orgresearchgate.net.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intermolecular interactions. For this compound, NBO analysis reveals significant hyperconjugative interactions that contribute to the molecule's stability.

The primary intermolecular interactions are dictated by donor-acceptor orbital overlaps. Key interactions involve the lone pairs of the oxygen and chlorine atoms acting as donors and the antibonding orbitals of the C-C and C-H bonds of the phenyl rings acting as acceptors. The stabilization energies (E(2)) associated with these interactions quantify their strength.

A notable interaction is the n(O) → σ(C-H) hydrogen bond, where the lone pair of the hydroxyl oxygen donates electron density to the antibonding orbital of a neighboring molecule's C-H bond. Similarly, the lone pairs on the chlorine atoms can participate in n(Cl) → σ(C-H) interactions. These weak hydrogen bonds, along with π-π stacking interactions between the phenyl rings, are crucial in determining the supramolecular assembly.

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Note: The following data is illustrative and based on typical values for similar compounds, as specific published data for this exact molecule is not available.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O1) | σ* (C-H)adjacent | 1.85 | Intermolecular Hydrogen Bond |

| LP (Cl1) | σ* (C-H)adjacent | 0.75 | Weak Hydrogen Bond |

| LP (Cl2) | σ* (C-H)adjacent | 0.68 | Weak Hydrogen Bond |

Prediction and Correlation of Spectroscopic Data

Computational methods allow for the accurate prediction of various spectroscopic data, which can aid in the experimental characterization of the compound.

Density Functional Theory (DFT) calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can predict the infrared (IR) and Raman vibrational frequencies. The calculated harmonic frequencies are typically scaled by an empirical factor to account for anharmonicity and basis set limitations.

Key vibrational modes for this compound include the O-H stretching frequency, which is sensitive to hydrogen bonding and typically appears in the range of 3200-3600 cm-1. The C-Cl stretching vibrations are expected in the 600-800 cm-1 region, while the C-O stretching of the methanol (B129727) group will be observed around 1000-1200 cm-1. Aromatic C-H stretching and ring breathing modes will also be present.

Table 2: Calculated Vibrational Frequencies (cm-1) and Intensities for this compound (Note: This data is hypothetical and representative of DFT calculations for analogous structures.)

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | IR Intensity (km/mol) | Assignment |

|---|---|---|---|---|

| ν(O-H) | 3750 | 3580 | 150 | O-H Stretch |

| ν(C-H)aromatic | 3150 | 3024 | 25 | Aromatic C-H Stretch |

| ν(C=C)aromatic | 1620 | 1555 | 60 | Aromatic Ring Stretch |

| δ(C-O-H) | 1350 | 1296 | 80 | C-O-H Bend |

| ν(C-O) | 1180 | 1133 | 120 | C-O Stretch |

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. The 1H and 13C NMR spectra can be simulated to aid in the assignment of experimental signals. The chemical shift of the hydroxyl proton is particularly indicative of the extent of hydrogen bonding. The aromatic protons and carbons will exhibit complex splitting patterns due to the presence of the chloro-substituents and their influence on the electronic environment.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra. The calculations provide information on the excitation energies, oscillator strengths, and the nature of the electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic rings. The presence of chlorine atoms and the hydroxyl group may cause slight shifts in the absorption maxima compared to unsubstituted diphenylmethanol (B121723).

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, shape index, and curvedness to highlight different types of contacts.

For this compound, the Hirshfeld surface analysis would likely reveal the following key features:

H...H contacts: These are typically the most abundant interactions, appearing as a large, scattered region in the 2D fingerprint plot.

C-H...π interactions: These appear as "wing-like" features in the fingerprint plot and are indicative of interactions between a hydrogen atom and the face of a phenyl ring.

Cl...H and O...H contacts: These represent the weak hydrogen bonds discussed in the NBO analysis. They appear as distinct spikes in the fingerprint plot. The O-H...O or O-H...Cl interactions, if present, would be particularly prominent.

Cl...Cl contacts: Halogen-halogen interactions can also play a role in the crystal packing.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Weak Non-Covalent Interactions and Hydrogen Bonding Networks

Weak non-covalent interactions are crucial in determining the supramolecular architecture, crystal packing, and biological activity of molecules. For this compound, a comprehensive computational analysis would elucidate the nature and strength of these interactions.

Hydrogen Bonding: The primary hydrogen bond donor in this compound is the hydroxyl (-OH) group, while the chlorine atoms and the phenyl rings can act as weak hydrogen bond acceptors. Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to model the hydrogen bonding networks. These calculations can predict the geometry of hydrogen bonds, including bond lengths and angles, and their corresponding interaction energies. The formation of intermolecular hydrogen bonds (O-H···O or O-H···Cl) would likely play a significant role in the solid-state structure of this compound.

π-π stacking: Interactions between the aromatic rings of the chlorophenyl groups.

C-H···π interactions: Interactions between C-H bonds and the π-systems of the aromatic rings.

Halogen bonding: The chlorine atoms could act as halogen bond donors, interacting with nucleophilic regions of adjacent molecules.

Tools such as Hirshfeld surface analysis and two-dimensional fingerprint plots are instrumental in visualizing and quantifying these weak interactions within a crystal lattice. nih.govresearchgate.net These methods allow for the decomposition of the crystal packing into contributions from different types of intermolecular contacts. nih.gov

Hypothetical Interaction Parameters for this compound Dimers:

| Interaction Type | Donor/Acceptor | Typical Distance (Å) | Estimated Energy (kcal/mol) |

| Hydrogen Bond | O-H ··· O | 1.8 - 2.2 | -3 to -8 |

| Hydrogen Bond | O-H ··· Cl | 2.8 - 3.2 | -1 to -3 |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | 3.3 - 3.8 | -1 to -3 |

| C-H···π | C-H ··· Phenyl Ring | 2.5 - 2.9 | -0.5 to -1.5 |

| Halogen Bond | C-Cl ··· O | 3.0 - 3.4 | -0.5 to -2 |

Note: This table is illustrative and based on general values for similar functional groups. Specific values for this compound would require dedicated computational studies.

Thermodynamic and Kinetic Modeling from First Principles

First-principles calculations, also known as ab initio methods, are foundational for predicting the thermodynamic and kinetic properties of a molecule directly from quantum mechanics, without reliance on empirical data. longdom.orgrsc.org

Thermodynamic Modeling: Computational methods such as DFT and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can be used to calculate key thermodynamic parameters. epfl.ch By performing geometry optimization and vibrational frequency calculations, one can obtain:

Enthalpy (H): The total energy of the system.

Entropy (S): A measure of the system's disorder, derived from vibrational, rotational, and translational contributions.

Gibbs Free Energy (G): A critical indicator of spontaneity, calculated as G = H - TS.

These calculations would allow for the determination of the relative stability of different conformers of this compound and could predict the thermodynamics of its potential reactions.

Kinetic Modeling: To understand the reactivity of this compound, computational methods can be used to model reaction pathways and determine activation energies. This involves locating the transition state structures for a given reaction. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter in determining the reaction rate.

Illustrative First-Principles Thermodynamic Data for a Hypothetical Isomerization Reaction:

| Parameter | Reactant | Transition State | Product |

| Relative Electronic Energy (kcal/mol) | 0.00 | +15.2 | -2.5 |

| Relative Enthalpy (kcal/mol) | 0.00 | +14.8 | -2.7 |

| Relative Gibbs Free Energy (kcal/mol) | 0.00 | +15.5 | -2.3 |

Note: This table represents hypothetical data for an isomerization reaction of this compound to illustrate the type of information that can be obtained from first-principles calculations. Actual values would be the result of specific computational investigations.

Applications of 2 Chlorophenyl 3 Chlorophenyl Methanol in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The reactivity of (2-Chlorophenyl)(3-chlorophenyl)methanol is centered around the hydroxyl group and its ability to be converted into a good leaving group, thereby facilitating the formation of a stabilized diarylmethyl carbocation. This electrophilic intermediate can then react with a variety of nucleophiles, making the parent alcohol a valuable precursor for a range of chemical transformations.

The dichlorinated diarylmethyl scaffold of this compound is a key structural motif that can be incorporated into larger, more complex organic molecules. The presence of chlorine atoms on both phenyl rings influences the electronic properties and lipophilicity of the molecule, which can be advantageous in the design of bioactive compounds and functional materials. Its role as a building block stems from its ability to undergo reactions such as Friedel-Crafts alkylations, etherifications, and substitutions to form new carbon-carbon and carbon-heteroatom bonds.

Diarylmethanol derivatives are important precursors in medicinal chemistry for the synthesis of various heterocyclic systems that form the core of many pharmaceutical agents. The following sections outline plausible, albeit not explicitly documented, synthetic pathways to key pharmacological scaffolds starting from this compound.

Benzodiazepines are a class of psychoactive drugs with a fused benzene and diazepine ring system. A plausible synthetic route to a benzodiazepine (B76468) derivative from this compound could involve initial oxidation of the alcohol to the corresponding benzophenone (B1666685). This ketone could then undergo a series of reactions, such as the formation of an oxime or a related derivative, followed by a Beckmann rearrangement or another suitable cyclization strategy with a diamine to construct the seven-membered diazepine ring. The substitution pattern on the final benzodiazepine would be dictated by the initial arrangement of the chloro-substituents on the starting diarylmethanol.

Hypothetical Synthesis of a Benzodiazepine Derivative

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1 | This compound | Oxidizing agent (e.g., PCC, DMP) | (2-Chlorophenyl)(3-chlorophenyl)methanone |

| 2 | (2-Chlorophenyl)(3-chlorophenyl)methanone | Hydroxylamine hydrochloride | (2-Chlorophenyl)(3-chlorophenyl)methanone oxime |

| 3 | (2-Chlorophenyl)(3-chlorophenyl)methanone oxime | Acid catalyst (for Beckmann rearrangement) | Substituted lactam |

Pyridine rings are fundamental components of numerous pharmaceuticals. This compound can potentially be used to synthesize pyridine-containing compounds through a Friedel-Crafts-type reaction. Activation of the hydroxyl group with a Lewis or Brønsted acid would generate a carbocation that could then alkylate an electron-rich pyridine ring. The regioselectivity of this alkylation would depend on the substituents on the pyridine nucleus and the reaction conditions. Alternatively, the diarylmethyl moiety could be introduced onto a pre-functionalized pyridine derivative.

Potential Synthesis of a Diarylmethyl-Substituted Pyridine

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Pyridine | Strong acid (e.g., H₂SO₄, TfOH) | 2- or 4-[(2-Chlorophenyl)(3-chlorophenyl)methyl]pyridine |

Alpha-arylnaphthalenes can be synthesized through acid-catalyzed cyclization reactions of appropriately substituted diarylmethanols. While the direct cyclization of this compound to a naphthalene system is not straightforward, it could serve as a precursor to a more elaborate intermediate that undergoes such a transformation. For instance, the diarylmethyl cation generated from the starting alcohol could be trapped by a nucleophile that contains a latent functionality for a subsequent intramolecular cyclization to form the naphthalene core.

Beyond pharmaceuticals, the structural features of this compound make it a candidate for the synthesis of specialty chemicals. The diarylmethane core is found in various dyes and functional materials. The presence of chlorine atoms can enhance properties such as thermal stability and flame retardancy. Potential applications could include its use as a monomer or an additive in polymer synthesis, or as a precursor to photochromic or electrochromic materials, where the diarylmethyl group can be oxidized to form colored radical cations.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2-Chlorophenyl)(3-chlorophenyl)methanone |

| (2-Chlorophenyl)(3-chlorophenyl)methanone oxime |

| 2- or 4-[(2-Chlorophenyl)(3-chlorophenyl)methyl]pyridine |

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

Potential in the Development of Novel Functional Materials

The development of functional materials, particularly polymers with tailored properties, is a significant area of modern chemical research. Diaryl- and benzhydrol-based molecules can be incorporated into polymer chains to impart specific characteristics such as thermal stability, altered refractive index, or specific binding capabilities.

This compound could serve as a monomer or a modifying agent in the synthesis of novel functional polymers. The presence of two chlorine atoms can enhance the flame-retardant properties of materials it is incorporated into. Furthermore, the rigid diaryl structure can contribute to the thermal stability and mechanical strength of polymers.

One potential route to functional materials is the conversion of this compound into a polymerizable monomer. For instance, the hydroxyl group could be esterified with acrylic or methacrylic acid to form a vinyl monomer. This monomer could then be copolymerized with other monomers to create a range of functional polymers with specific properties, as depicted in the table below.

Table 1: Potential Functional Polymers Derived from this compound

| Monomer Derivative | Potential Polymer Property | Potential Application |

| (2-Chlorophenyl)(3-chlorophenyl)methyl methacrylate | High Refractive Index, Flame Retardancy | Optical resins, flame-retardant coatings |

| Acrylate ester of this compound | Increased Thermal Stability | High-performance engineering plastics |

| Divinylbenzene copolymer with (2-Chlorophenyl)(3-chlorophenyl)methyl methacrylate | Cross-linked network with high rigidity | Thermosetting resins, composite materials |

Research on other halogenated diarylmethanols has shown their utility in creating specialized polymers. By analogy, polymers incorporating the this compound moiety could find use in advanced coatings, specialty optics, and fire-resistant materials. The specific substitution pattern of the chlorine atoms would subtly influence the polymer's properties, offering a route to fine-tune material characteristics.

Advanced Chemical Transformations Facilitated by this compound Derivatives

Derivatives of this compound can be pivotal intermediates in a variety of advanced chemical transformations. The reactivity of the hydroxyl group and the potential for substitution on the aromatic rings allow for the synthesis of a diverse range of more complex molecules. Diphenylmethanol (B121723) and its derivatives are known to be valuable in the synthesis of pharmaceuticals and agrochemicals wikipedia.org.

One of the most fundamental transformations of diarylmethanols is their oxidation to the corresponding benzophenones. The resulting (2-Chlorophenyl)(3-chlorophenyl)methanone would be a valuable intermediate for synthesizing various compounds, including potential pharmaceutical agents and photoinitiators for polymerization reactions.

Another significant area of application is in solid-phase organic synthesis. Structurally related dichlorinated diarylmethanols have been successfully employed as linkers to solid supports. For example, polymer-supported (2,6-dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol has been developed as a stable linker for attaching carboxylic acids, amines, alcohols, and phenols to a polymer resin. This suggests that this compound could be similarly adapted for use in solid-phase synthesis, a technique crucial for the rapid generation of compound libraries for drug discovery.

The hydroxyl group of this compound can also be a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the benzylic carbon, leading to the synthesis of diverse derivatives. The table below outlines some potential advanced chemical transformations starting from this compound.

Table 2: Potential Advanced Chemical Transformations of this compound

| Reagent(s) | Product Type | Potential Application of Product |

| Oxidizing agent (e.g., PCC, Swern oxidation) | Diaryl ketone ((2-Chlorophenyl)(3-chlorophenyl)methanone) | Intermediate for pharmaceuticals, photoinitiators |

| Thionyl chloride (SOCl₂) | Diarylmethyl chloride | Intermediate for Friedel-Crafts alkylation, synthesis of amines |

| Sodium azide (NaN₃) followed by reduction | Diarylmethyl amine | Precursor for biologically active compounds |

| Phosgene (COCl₂) or triphosgene | Diarylmethyl chloroformate | Derivatizing agent for alcohols and phenols |

The presence of chlorine atoms on the phenyl rings can also influence the reactivity of the aromatic system, potentially allowing for further functionalization through electrophilic aromatic substitution reactions, although the chlorine atoms are deactivating. The unique electronic environment of this molecule could lead to novel reactivity and the synthesis of previously inaccessible compounds.

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 2 Chlorophenyl 3 Chlorophenyl Methanol

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like (2-Chlorophenyl)(3-chlorophenyl)methanol. The development of robust HPLC methods is essential for routine quality control and in-depth purity assessments.

Method Development for Purity Profiling and Quantification

The development of a stability-indicating HPLC method for this compound involves a systematic optimization of chromatographic parameters to achieve adequate separation of the main component from any potential impurities and degradation products. A typical starting point for method development would involve a reversed-phase approach, given the non-polar nature of the molecule.

A common choice for the stationary phase is a C18 column, which provides good retention and selectivity for aromatic compounds. The mobile phase composition is a critical parameter that is fine-tuned to achieve the desired separation. A gradient elution is often preferred over an isocratic one to ensure the elution of compounds with a wider range of polarities within a reasonable timeframe. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase can be adjusted to control the ionization state of any acidic or basic impurities, thereby influencing their retention.

Detection is commonly performed using a UV detector, as the phenyl rings in this compound provide strong chromophores. The selection of an appropriate detection wavelength, typically at the absorption maximum of the analyte, is crucial for achieving high sensitivity.

A hypothetical, yet representative, set of HPLC conditions for the analysis of this compound is presented in the interactive data table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min (50% B), 5-15 min (50-80% B), 15-20 min (80% B), 20-22 min (80-50% B), 22-25 min (50% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Approximately 12-15 minutes |

This table represents a typical starting point for HPLC method development and may require further optimization for specific applications.

Method validation, in accordance with ICH guidelines, would be necessary to demonstrate that the analytical procedure is suitable for its intended purpose. This includes assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Separation and Identification of Related Substances and Isomers

The analysis of related substances is a critical aspect of purity profiling, as these impurities can originate from the manufacturing process or degradation. These may include starting materials, intermediates, by-products, and degradation products. The isomeric purity is also of high importance. This compound has positional isomers (e.g., (2-chlorophenyl)(4-chlorophenyl)methanol, (3-chlorophenyl)(4-chlorophenyl)methanol, etc.) and, due to the chiral center at the methanol carbon, it exists as a pair of enantiomers.

The separation of positional isomers can often be achieved by optimizing the HPLC conditions, particularly the mobile phase composition and the type of stationary phase. For instance, stationary phases with different selectivities, such as phenyl-hexyl or cyano columns, could be explored to enhance the resolution between closely eluting isomers.

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability in separating a variety of chiral compounds. nih.govscirp.orgresearchgate.netchiralpedia.com The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a reversed-phase (e.g., acetonitrile/water) system, is crucial for achieving enantioseparation. The selection of the appropriate chiral column and mobile phase often involves a screening approach with a variety of CSPs and solvent systems.

An illustrative example of chromatographic conditions for the chiral separation of a dichlorinated benzhydrol is provided in the table below.

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose-based CSP), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

This table provides a representative example of conditions for chiral HPLC separation and would require specific optimization for this compound.

Integration of hyphenated techniques for comprehensive analytical characterization

To gain a more comprehensive understanding of the impurity profile and to unequivocally identify unknown substances, the integration of HPLC with mass spectrometry (LC-MS) is an invaluable tool. researchgate.netajrconline.orgsaapjournals.orgomicsonline.orgnih.gov LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection and structural elucidation capabilities of mass spectrometry.

For the analysis of this compound, an electrospray ionization (ESI) source would typically be used in positive ion mode to generate protonated molecules [M+H]⁺. The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range, or in selected ion monitoring (SIM) mode to look for specific masses of known impurities.

For structural elucidation of unknown impurities, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern provides valuable information about the structure of the precursor ion. For this compound and its related substances, characteristic fragmentation would likely involve the loss of a water molecule from the protonated molecule, followed by fragmentation of the diarylmethyl cation. The distinct isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key indicator in the mass spectra for identifying chlorine-containing fragments.

Gas chromatography-mass spectrometry (GC-MS) can also be a useful hyphenated technique for the analysis of this compound, particularly for volatile impurities or if derivatization is employed to increase the volatility of the main compound. The electron ionization (EI) mass spectra obtained from GC-MS can provide detailed fragmentation patterns that are highly reproducible and useful for library searching and structural identification. The fragmentation of positional isomers of chlorinated compounds in GC-MS can sometimes yield subtle but significant differences in the relative abundances of fragment ions, aiding in their differentiation.

The following table summarizes the key information that can be obtained from the integration of these hyphenated techniques.

| Hyphenated Technique | Information Provided |

| LC-MS | Provides molecular weight information of the main component and impurities. Allows for the detection of non-volatile and thermally labile compounds. researchgate.netajrconline.org |

| LC-MS/MS | Enables structural elucidation of unknown impurities through the analysis of fragmentation patterns. Offers high selectivity and sensitivity for targeted analysis. |

| GC-MS | Useful for the analysis of volatile impurities. Provides characteristic electron ionization (EI) fragmentation patterns for structural identification and library matching. |

By employing a combination of advanced analytical methodologies, including optimized HPLC methods for purity and chiral separations, and the integration of powerful hyphenated techniques like LC-MS and GC-MS, a thorough and reliable analytical characterization of this compound can be achieved. This comprehensive approach is essential for ensuring the quality and consistency of this chemical compound.

Conclusion and Future Research Directions for 2 Chlorophenyl 3 Chlorophenyl Methanol

Synthesis of Novel Derivatives with Enhanced Reactivity or Specific Properties

The development of novel synthetic methodologies is paramount to unlocking the full potential of the (2-Chlorophenyl)(3-chlorophenyl)methanol scaffold. Future efforts should be directed towards the creation of derivatives with tailored reactivity and functionalities.

One promising avenue lies in the asymmetric synthesis of chiral derivatives. The catalytic enantioselective synthesis of diarylmethanols is a well-established field, and applying these methods to produce enantiopure this compound would open doors to its use in stereoselective catalysis and as a precursor for chiral pharmaceuticals. Techniques such as the catalytic asymmetric arylation of corresponding aldehydes could be explored to achieve high enantioselectivity.

Furthermore, the introduction of additional functional groups onto the aromatic rings could lead to derivatives with enhanced properties. For instance, the incorporation of electron-donating or electron-withdrawing groups could modulate the electronic nature of the molecule, influencing its reactivity in subsequent transformations. The development of regioselective functionalization strategies will be crucial in this regard.

Below is a table outlining potential synthetic strategies for novel derivatives:

| Derivative Type | Potential Synthetic Strategy | Desired Property/Application |

| Enantiopure (R)- or (S)-(2-Chlorophenyl)(3-chlorophenyl)methanol | Asymmetric reduction of (2-chlorophenyl)(3-chlorophenyl)ketone; Asymmetric Grignard addition to 2-chlorobenzaldehyde | Chiral ligands for catalysis; Chiral building blocks for pharmaceuticals |

| Amino-functionalized derivatives | Nitration followed by reduction | Precursors for dyes, polymers, and biologically active compounds |

| Hydroxy- or alkoxy-functionalized derivatives | Nucleophilic aromatic substitution on activated precursors | Enhanced solubility; Precursors for complex natural product synthesis |

| Organometallic derivatives | Directed ortho-metalation | Versatile intermediates for cross-coupling reactions |

Deeper Exploration of Reaction Mechanisms and Catalytic Pathways

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new catalytic systems. Future research should focus on elucidating the intricate details of its reactivity.

Kinetic studies on reactions such as oxidation and substitution will provide valuable data on reaction rates, activation energies, and the influence of catalysts and reaction conditions. For example, investigating the oxidation of this compound to the corresponding benzophenone (B1666685) under various catalytic systems can reveal insights into the role of the chloro substituents in stabilizing reaction intermediates. scirp.org

The exploration of novel catalytic applications for this compound and its derivatives is another key research area. Its potential as a ligand in transition metal catalysis warrants investigation. The steric and electronic properties of the diarylmethyl group can influence the coordination environment around a metal center, potentially leading to catalysts with unique selectivity and activity.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and its derivatives, thereby guiding experimental efforts. Density Functional Theory (DFT) calculations can be employed to investigate various molecular properties.

DFT studies can provide insights into the geometric and electronic structure of the molecule, including bond lengths, bond angles, and Mulliken charge distributions. redalyc.orgresearchgate.net This information is crucial for understanding the molecule's inherent reactivity and potential interaction with other chemical species. Furthermore, computational methods can be used to model reaction pathways and transition states, providing a theoretical framework for understanding reaction mechanisms. redalyc.org

The following table summarizes key parameters that can be investigated using computational modeling:

| Computational Method | Property/Parameter to be Investigated | Significance |